Cas no 1269293-87-9 (1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole)
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole
- 1-(4-bromophenyl)-5-thiophen-3-ylpyrazole
- AKOS022172552
- 1269293-87-9
- DTXSID40719003
-
- Inchi: 1S/C13H9BrN2S/c14-11-1-3-12(4-2-11)16-13(5-7-15-16)10-6-8-17-9-10/h1-9H
- InChI Key: FLPBOIGYDGYPIA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(=CC=N1)C1=CSC=C1
Computed Properties
- Exact Mass: 303.96698g/mol
- Monoisotopic Mass: 303.96698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 46.1Ų
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003492-1g |
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-87-9 | 95% | 1g |
$400.00 | 2022-04-03 | |
| Chemenu | CM188925-1g |
1-(4-bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-87-9 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM188925-1g |
1-(4-bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-87-9 | 95% | 1g |
$432 | 2024-08-02 | |
| Ambeed | A934789-1g |
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-87-9 | 95+% | 1g |
$389.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770501-1g |
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-87-9 | 98% | 1g |
¥3812.00 | 2024-08-09 |
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole Suppliers
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole: A Comprehensive Overview
1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole, also known by its CAS number 1269293-87-9, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound, which belongs to the pyrazole family, has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and chemical catalysis. The molecule's structure comprises a pyrazole ring fused with a thiophene moiety and a bromophenyl group, making it a versatile platform for further functionalization and exploration.
The synthesis of 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole involves a series of well-established organic reactions, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes. Recent advancements in catalytic methods have enabled the efficient construction of this compound with high yields and excellent purity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more scalable for industrial applications.
In terms of pharmacological activity, 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole has shown promising results in preliminary studies targeting various disease states. For instance, recent research has highlighted its potential as an anti-tumor agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. Additionally, the compound has demonstrated anti-inflammatory properties, suggesting its utility in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The electronic properties of 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole make it an attractive candidate for applications in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have explored the integration of this compound into polymer blends to enhance the mechanical stability and electrical performance of such materials.
From an environmental perspective, the biodegradability and eco-friendliness of 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole have been evaluated in several toxicity assays. Results indicate that the compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is required to assess its long-term impact on soil microorganisms and terrestrial ecosystems.
In conclusion, 1-(4-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole represents a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for future innovations. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing both academic and industrial frontiers.
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